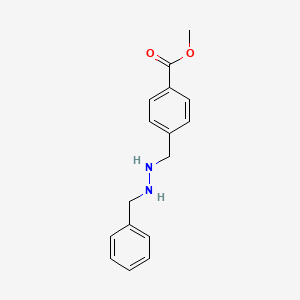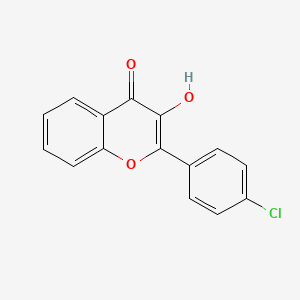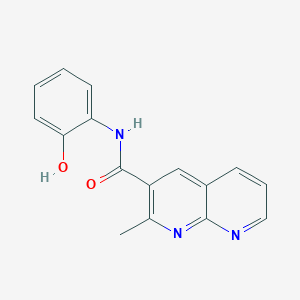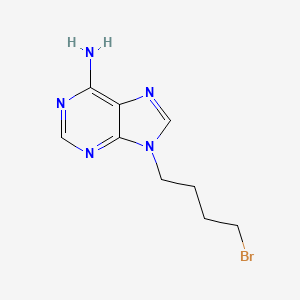
2,4,6-Trichloro-8-methoxyquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-8-methoxyquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C10H7Cl3N2O and a molecular weight of 277.53 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-8-methoxyquinolin-3-amine typically involves the chlorination of 8-methoxyquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-8-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are employed under controlled temperature and pH conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include quinoline oxides or reduced amine derivatives.
Scientific Research Applications
2,4,6-Trichloro-8-methoxyquinolin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-8-methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
- 2,4,6-Trichloroquinoline
- 8-Methoxyquinoline
- 3-Aminoquinoline
Comparison: 2,4,6-Trichloro-8-methoxyquinolin-3-amine is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C10H7Cl3N2O |
|---|---|
Molecular Weight |
277.5 g/mol |
IUPAC Name |
2,4,6-trichloro-8-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H7Cl3N2O/c1-16-6-3-4(11)2-5-7(12)8(14)10(13)15-9(5)6/h2-3H,14H2,1H3 |
InChI Key |
BFNRWAMPOKQCSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1N=C(C(=C2Cl)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)


![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)

![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)



![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)



